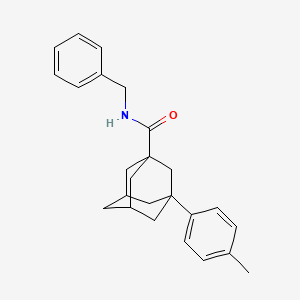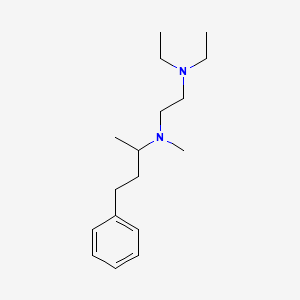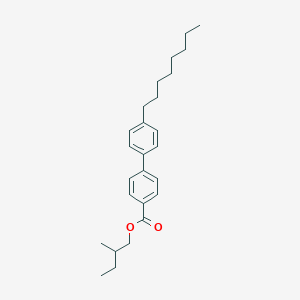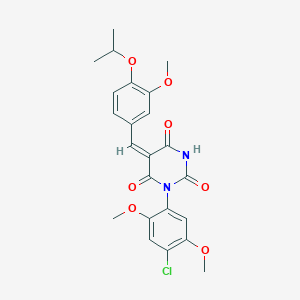
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the late 1970s and has been studied extensively for its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in mood elevation and pain relief.
Biochemical and Physiological Effects:
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can result in mood elevation and pain relief. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments is that it is a synthetic compound and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide. One direction is to further investigate its potential use as a therapeutic agent in the treatment of neurological disorders and chronic pain. Another direction is to better understand its mechanism of action and to develop more effective and targeted treatments based on this understanding. Additionally, there is a need for more studies on the safety and toxicity of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide to determine its potential for use in clinical settings.
In conclusion, N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, or N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide, is a synthetic compound that has been studied extensively for its potential use as a therapeutic agent. Its mechanism of action is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has a number of biochemical and physiological effects, including mood elevation and pain relief. While there are advantages to using N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide in lab experiments, there are also limitations, and more research is needed to fully understand its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with benzylamine, followed by the reaction of the resulting benzyladamantane carboxamide with 4-methylbenzoyl chloride. The final product is obtained through recrystallization and purification using various techniques such as column chromatography and HPLC.
Applications De Recherche Scientifique
N-benzyl-3-(4-methylphenyl)-1-adamantanecarboxamide has been studied for its potential use as a therapeutic agent in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated for its potential use as an analgesic and as a substitute for opioids in the treatment of chronic pain.
Propriétés
IUPAC Name |
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c1-18-7-9-22(10-8-18)24-12-20-11-21(13-24)15-25(14-20,17-24)23(27)26-16-19-5-3-2-4-6-19/h2-10,20-21H,11-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFDYMBADDVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)

![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)

![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)
![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

